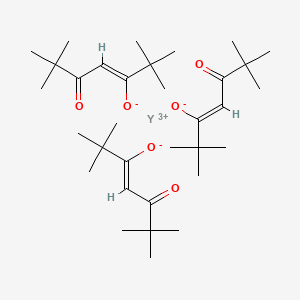

Yttrium(III)-DPM

Description

Properties

IUPAC Name |

(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;yttrium(3+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C11H20O2.Y/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRRRPCEDUWEHL-LWTKGLMZSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Y+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Y+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57O6Y | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

Yttrium chloride is dissolved in a non-polar solvent (e.g., pentane or diethyl ether) alongside H-DPM and a coordinating ligand. The mixture is heated to 80–120°C under reduced pressure (10⁻²–10⁻³ Torr), facilitating ligand exchange and evaporation of the volatile this compound complex. The stoichiometric ratio of YCl₃ to H-DPM is critical, with a 1:3 molar ratio yielding optimal purity (≥98%).

Table 1: CVD Parameters for this compound Synthesis

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–120°C | Higher temps increase volatility but risk decomposition |

| Pressure | 10⁻²–10⁻³ Torr | Lower pressure enhances sublimation efficiency |

| YCl₃:H-DPM Ratio | 1:3 | Ratios >1:3 lead to ligand excess and impurities |

| Ligand Type | Pyridine, TMEDA | TMEDA improves complex stability |

Thermal Decomposition and Sublimation Techniques

Thermal decomposition of intermediate yttrium complexes offers a scalable route to this compound. The patent NL9302030A details a two-step process: (1) forming a yttrium-hydroxide-DPM adduct and (2) thermally decomposing it at 150–200°C under inert gas flow.

Sublimation Dynamics

Sublimation occurs at 130–150°C under vacuum, with a sublimation rate of 0.5–1.2 g/h·cm². This method achieves 99.9% metal purity, as confirmed by complexometric titration. However, excessive heating (>200°C) induces ligand dissociation, forming yttrium oxide (Y₂O₃) byproducts.

Table 2: Thermal Decomposition Conditions

| Condition | Value | Outcome |

|---|---|---|

| Decomposition Temp | 150–200°C | Complete ligand integration |

| Sublimation Temp | 130–150°C | Prevents Y₂O₃ formation |

| Inert Gas Flow Rate | 10–20 mL/min (N₂) | Minimizes oxidative side reactions |

Ligand Substitution Reactions

Ligand substitution is pivotal for tuning the solubility and volatility of this compound. The patent highlights reactions with nitrogen-donor ligands (e.g., 1,10-phenanthroline) in tetrahydrofuran (THF), which replace residual chloride ions and enhance thermal stability.

Key Substitution Pathways

-

Chloride Displacement :

YCl₃ + 3H-DPM + 3Ligand → Y(DPM)₃·Ligand + 3HCl

This reaction proceeds quantitatively in THF at 60°C, with ligand choice affecting sublimation efficiency. -

Solvent Effects : Polar aprotic solvents (e.g., dimethylformamide) increase reaction rates but complicate purification due to high boiling points.

Table 3: Ligand Impact on Sublimation Efficiency

| Ligand | Sublimation Yield (%) | Purity (%) |

|---|---|---|

| Pyridine | 85 | 98 |

| 1,10-Phenanthroline | 92 | 99 |

| TMEDA | 88 | 98.5 |

Industrial-Scale Production Processes

Industrial synthesis prioritizes cost-effectiveness and reproducibility. Large-scale CVD reactors utilize continuous feed systems, where YCl₃ and H-DPM vapors are introduced into a quartz tube reactor at 10⁻³ Torr. Automated sublimation units then isolate the product, achieving batch yields of 5–10 kg/day with ≤2% impurity.

Challenges and Mitigation

-

Moisture Sensitivity : Strict anhydrous conditions (H₂O <10 ppm) prevent hydrolysis to Y(OH)₃.

-

Ligand Degradation : Antioxidants (e.g., BHT) are added to H-DPM to prevent radical-induced decomposition during storage.

Comparative Analysis of Synthesis Methods

Table 4: Method Comparison

| Method | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|

| CVD | 98–99 | High | 120–150 |

| Thermal Decomposition | 99.9 | Moderate | 200–220 |

| Ligand Substitution | 98–99.5 | Low | 250–300 |

CVD balances cost and scalability for commercial applications, while thermal decomposition suits high-purity niche markets .

Chemical Reactions Analysis

Oxidation Reactions

Yttrium(III)-DPM undergoes oxidation under specific conditions to form yttrium oxide (Y₂O₃), a process relevant to materials synthesis and catalysis.

-

Mechanistic Insight : Oxidation involves cleavage of the dipivaloylmethane ligands, followed by yttrium coordination to oxygen. The reaction is exothermic and proceeds efficiently in air .

Reduction Reactions

Reductive pathways enable access to lower oxidation states of yttrium, though such reactions are less common due to Y(III)’s stability.

-

Challenges : Yttrium hydrides are highly reactive and prone to hydrolysis, limiting their practical applications .

Ligand Substitution Reactions

This compound participates in ligand exchange reactions, forming new coordination complexes with enhanced functionality.

Substitution with Oxygen-Donor Ligands

Substitution with Nitrogen-Donor Ligands

Comparative Reactivity with Analogous Complexes

This compound exhibits distinct reactivity compared to other yttrium complexes:

Spectroscopic and Mechanistic Insights

Scientific Research Applications

Chemistry

Yttrium(III)-DPM serves as a precursor for the synthesis of yttrium-containing materials and catalysts. It is utilized in various chemical reactions due to its ability to form stable complexes with different ligands. The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for synthesizing new coordination compounds.

Key Reactions:

- Oxidation: this compound can be oxidized to form yttrium oxide (Y₂O₃).

- Reduction: It can be reduced to yield lower oxidation state yttrium compounds.

- Substitution: Ligands can be substituted with other ligands under suitable conditions.

Biology and Medicine

In the medical field, this compound is explored for its potential use in imaging agents and radiotherapy. Its isotopes, particularly Yttrium-90, are significant in cancer treatment applications.

Case Study: RadioGel™

Yttrium-90 polymer composites (RadioGel™) have been developed for treating solid tumors through direct interstitial injection. This method allows for localized delivery of radiation while minimizing exposure to surrounding healthy tissues. Studies have shown that the 90Y particles remain confined within the tumor, enhancing therapeutic efficacy and reducing systemic side effects .

Materials Science

This compound is applied in producing high-performance materials such as superconductors and phosphors used in display technologies. Its unique properties allow for the development of advanced materials with enhanced performance characteristics.

Synthesis Methods:

- Sol-Gel Method: Hydrolysis and polycondensation of metal alkoxides in the presence of dipivaloylmethane.

- Chemical Vapor Deposition (CVD): Reaction of yttrium chloride with dipivaloylmethane in vapor phase.

- Solid-State Reactions: High-temperature reactions between yttrium oxide and dipivaloylmethane.

Mechanism of Action

The mechanism by which Yttrium(III)-DPM exerts its effects involves its ability to form stable complexes with various ligands. These complexes can interact with biological molecules, facilitating imaging or therapeutic effects. The molecular targets and pathways involved depend on the specific application, such as targeting cancer cells in radiotherapy or enhancing contrast in imaging.

Comparison with Similar Compounds

Table 1: Key Properties of Yttrium(III)-DPM and Analogous Rare-Earth β-Diketonates

*Thermal stability inferred from analogous rare-earth β-diketonates .

Key Observations :

- Thermal Stability : this compound exhibits superior thermal stability compared to cerium(III)-DPM and ytterbium(III)-DPM, attributed to yttrium’s smaller ionic radius (0.90 Å vs. Yb$^{3+}$: 0.86 Å) and stronger metal-ligand bonding .

- NMR Utility : Yttrium’s diamagnetic nature allows precise $^{89}$Y NMR analysis, unlike paramagnetic lanthanides (e.g., Yb$^{3+}$, Ce$^{3+}$) that cause signal broadening .

Ligand-Based Comparisons

Table 2: Performance of Yttrium Complexes with Different Ligands

Key Observations :

- Volatility : this compound outperforms cyclopentadienyl derivatives (e.g., Tris(i-propylCp)Yttrium) in CVD applications due to lower decomposition temperatures and higher vapor pressures .

- Analytical Utility : this compound’s distinct UV-Vis absorption profile (λ~300–400 nm) enables precise spectrophotometric quantification compared to cyclopentadienyl analogs .

Application-Specific Comparisons

Catalysis and Materials Science

- This compound vs. Ytterbium(III)-DPM : While both are used in oxide thin films, this compound-derived films (e.g., Y$2$O$3$) exhibit higher dielectric constants, making them preferable for microelectronics. Ytterbium(III)-DPM is favored in luminescent materials due to Yb$^{3+}$’s near-infrared emission .

- Colloidal Synthesis: this compound produces monodispersed nanoparticles (size: 10–50 nm) with narrower size distributions than cerium(III)-DPM, which often forms aggregates .

Research Findings and Challenges

- Spectral Analysis : this compound’s $^{89}$Y NMR chemical shifts are highly sensitive to ligand electronegativity, enabling precise structural elucidation of surface-modified complexes .

- Synthetic Limitations : Despite its advantages, this compound’s high cost and sensitivity to moisture limit large-scale industrial use compared to lanthanum(III)-DPM .

Q & A

Q. What spectrophotometric methods are recommended for quantifying Yttrium(III)-DPM in heterogeneous matrices?

Spectrophotometric determination of Yttrium(III) typically involves chelation with selective reagents (e.g., TOPO or Rhodamine 6G) to form stable complexes for absorbance measurements. For this compound, validate the method by comparing extraction efficiency under varying pH and ionic strength. Ensure calibration curves cover the expected concentration range, and use masking agents to mitigate interference from co-existing ions like La³⁺ or Eu³⁺ .

How should researchers formulate hypothesis-driven questions for this compound studies?

Start by identifying gaps in existing literature, such as unexplored coordination geometries or reactivity under specific conditions. Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure questions. For example: "How does ligand substitution in this compound affect its thermal stability compared to analogous lanthanide complexes?" Incorporate iterative literature reviews and pilot experiments to refine scope .

Q. What are the essential components of a Data Management Plan (DMP) for this compound research?

A DMP must outline data types (e.g., spectral datasets, crystallographic data), storage protocols (FAIR principles), and sharing repositories. Address ethical and legal requirements for sensitive data, including GDPR compliance if human subjects are involved. Use tools like DMP Assistant to align with institutional and funder policies .

Advanced Research Questions

Q. How can probabilistic modeling improve uncertainty analysis in this compound kinetic studies?

Probabilistic Dynamic Models (DPMs) quantify uncertainties in parameters like rate constants or activation energies using Monte Carlo simulations. Apply Bayesian inference to assimilate experimental data (e.g., time-resolved spectroscopy) and refine predictions. This approach is critical for reconciling discrepancies in Arrhenius plots under non-ideal conditions .

Q. What strategies resolve contradictions in this compound’s coordination behavior across pH gradients?

Conflicting data may arise from incomplete ligand dissociation or solvent effects. Use multi-technique validation: combine X-ray absorption spectroscopy (XAS) for local structure analysis with DFT calculations to model pH-dependent speciation. Statistical tools like principal component analysis (PCA) can identify outliers in datasets .

Q. How can Data Point Modelling (DPM) frameworks enhance meta-analyses of this compound applications?

DPM hierarchically links granular data (e.g., catalytic efficiency, solubility) to broader trends (e.g., structure-activity relationships). Implement semantic tagging to track variables across studies and enable cross-disciplinary queries. This is particularly useful for integrating heterogeneous data from catalysis, materials science, and environmental chemistry .

Methodological Guidance

Q. What experimental controls are critical for reproducibility in this compound synthesis?

- Blank controls : Account for solvent/ligand absorbance in spectroscopic assays.

- Reference standards : Use certified Yttrium(III) solutions for calibration.

- Replicate experiments : Perform triplicate syntheses to assess batch-to-batch variability. Document all parameters (e.g., temperature, stirring rate) to ensure replicability .

Q. How should researchers design collaborative workflows for this compound data sharing?

Adopt blockchain-based platforms for immutable audit trails of data modifications. Use interoperable formats (e.g., .CIF for crystallography, .JSON for kinetic data) and assign digital object identifiers (DOIs) via repositories like Zenodo. Establish clear authorship agreements to address IP concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.